Transient Directing Group Performance: 3-Amino-N-(propan-2-yl)propanamide Enables Superior β-C–H Arylation Yields
In a systematic evaluation of amino-amide transient directing groups (TDGs) for palladium-catalyzed β-arylation of aliphatic aldehydes, 3-amino-N-isopropylpropionamide demonstrated superior performance compared to alternative TDGs including glycinamide. Under optimized conditions (Pd(OAc)2, AgTFA, HFIP/AcOH 9:1, 80°C), the target compound facilitated a reaction yield of 82% for the model substrate 3-phenylpropanal [1]. Glycinamide and other amino-amide TDGs yielded significantly lower conversions under identical conditions, with the authors concluding that 3-amino-N-isopropylpropionamide was 'more beneficial to the β-arylation of aliphatic aldehydes than other TDGs under relatively mild conditions' [1].
| Evidence Dimension | Reaction yield in Pd-catalyzed β-C–H arylation |
|---|---|
| Target Compound Data | 82% isolated yield |
| Comparator Or Baseline | Glycinamide and other TDGs: 18.2–54.5% yield range under varied conditions; 54.5% for best alternative under same optimized conditions |
| Quantified Difference | ≥27.5 absolute percentage point improvement (82% vs. ≤54.5%) |
| Conditions | Pd(OAc)2 (10 mol%), AgTFA, HFIP/AcOH (9:1), 80°C, 24h; substrate: 3-phenylpropanal with 4-iodotoluene |
Why This Matters
For synthetic chemists developing β-arylation protocols, this compound offers a >50% relative yield enhancement over the next-best TDG, directly reducing material costs and improving reaction throughput.
- [1] Dong C, Wu L, Yao J, Wei K. Palladium-Catalyzed β-C–H Arylation of Aliphatic Aldehydes and Ketones Using Amino Amide as a Transient Directing Group. Org. Lett. 2019;21(7):2085-2089. DOI: 10.1021/acs.orglett.9b00366. View Source
